2-(4-Fluoropyridin-2-yl)acetonitrile
Overview
Description
2-(4-Fluoropyridin-2-yl)acetonitrile (FPAN) is an organic compound that belongs to the class of pyridine derivatives. It has a molecular weight of 136.13 and is typically a solid in physical form . The IUPAC name for this compound is (4-fluoro-2-pyridinyl)acetonitrile .
Molecular Structure Analysis
The molecular formula of 2-(4-Fluoropyridin-2-yl)acetonitrile is C7H5FN2 . The InChI code for this compound is 1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 .Physical And Chemical Properties Analysis
2-(4-Fluoropyridin-2-yl)acetonitrile is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- Application Summary : “2-(4-Fluoropyridin-2-yl)acetonitrile” is used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that the interest towards fluoropyridines is explained by their interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Results or Outcomes : The results of these syntheses are fluoropyridines with reduced basicity and usually less reactivity than their chlorinated and brominated analogues .
In addition, it’s important to mention that the safety and handling of “2-(4-Fluoropyridin-2-yl)acetonitrile” should be taken into consideration. The compound is classified as a warning signal with hazard statements H302-H312-H332 . This means it can be harmful if swallowed, in contact with skin, or if inhaled .
In addition, it’s important to mention that the safety and handling of “2-(4-Fluoropyridin-2-yl)acetonitrile” should be taken into consideration. The compound is classified as a warning signal with hazard statements H302-H312-H332 . This means it can be harmful if swallowed, in contact with skin, or if inhaled .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2-(4-fluoropyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRHTVMEHLBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717189 | |
Record name | (4-Fluoropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoropyridin-2-yl)acetonitrile | |
CAS RN |
1000504-35-7 | |
Record name | (4-Fluoropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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